molecular formula C7H13BrO2 B13100326 2-(Bromomethyl)-6-methoxyoxane CAS No. 402751-59-1

2-(Bromomethyl)-6-methoxyoxane

Cat. No.: B13100326
CAS No.: 402751-59-1
M. Wt: 209.08 g/mol
InChI Key: DPHKMNNZFJBVDM-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-6-methoxyoxane (CAS RN: 402751-59-1) is a brominated oxane derivative with the molecular formula C₇H₁₃BrO₂ . Its structure consists of a six-membered oxygen-containing ring (oxane) substituted with a bromomethyl group at position 2 and a methoxy group at position 5. The compound is characterized by its InChIKey identifier (NQXXEGVHSAWQFE-UHFFFAOYSA-N) and is commonly used in synthetic organic chemistry as an intermediate for nucleophilic substitution reactions due to the reactivity of the bromomethyl group .

Properties

CAS No.

402751-59-1

Molecular Formula

C7H13BrO2

Molecular Weight

209.08 g/mol

IUPAC Name

2-(bromomethyl)-6-methoxyoxane

InChI

InChI=1S/C7H13BrO2/c1-9-7-4-2-3-6(5-8)10-7/h6-7H,2-5H2,1H3

InChI Key

DPHKMNNZFJBVDM-UHFFFAOYSA-N

Canonical SMILES

COC1CCCC(O1)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(bromomethyl)-6-methoxytetrahydro-2H-pyran typically involves the bromination of 6-methoxytetrahydro-2H-pyran. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator. The reaction is usually carried out in an organic solvent such as dichloromethane at a controlled temperature to ensure selective bromination .

Industrial Production Methods

Industrial production of 2-(bromomethyl)-6-methoxytetrahydro-2H-pyran follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The bromination reaction is carefully monitored to avoid over-bromination and ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-6-methoxytetrahydro-2H-pyran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(Bromomethyl)-6-methoxytetrahydro-2H-pyran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(bromomethyl)-6-methoxytetrahydro-2H-pyran depends on its application. In medicinal chemistry, it acts as a precursor to bioactive molecules that interact with specific molecular targets such as enzymes or receptors. The bromomethyl group can undergo nucleophilic substitution, allowing the compound to form covalent bonds with target proteins, thereby modulating their activity .

Comparison with Similar Compounds

2-(6-Bromohexyloxy)tetrahydropyran

  • Molecular Formula : C₁₁H₂₁BrO₂
  • Core Structure : Tetrahydropyran (oxane) with a bromohexyloxy chain at position 2 .
  • Key Differences :
    • The bromine is part of a six-carbon alkyl chain attached via an ether linkage, unlike the direct bromomethyl substitution in the target compound.
    • The longer alkyl chain increases hydrophobicity and may reduce reactivity in substitution reactions compared to the bromomethyl group .

2-Bromo-6-methoxyphenol

  • Molecular Formula : C₇H₇BrO₂
  • Core Structure: Phenol ring with bromo and methoxy groups at positions 2 and 6, respectively .
  • Key Differences: Aromatic system (phenol) vs. non-aromatic oxane ring. The hydroxyl group introduces acidity (pKa ~10), making it suitable for pH-sensitive applications, unlike the neutral oxane derivative .

2-(Bromomethyl)-6-chloroquinoxaline

  • Molecular Formula : C₉H₆BrClN₂
  • Core Structure: Quinoxaline (bicyclic aromatic system with two nitrogen atoms) substituted with bromomethyl and chloro groups .
  • Key Differences: The bromomethyl group is part of an electron-deficient heterocycle, enhancing its electrophilicity compared to the oxane derivative. Applications focus on pharmaceutical intermediates (e.g., kinase inhibitors) due to quinoxaline’s bioactivity .

4-Bromomethyl-6-methoxy-2H-chromen-2-one

  • Molecular Formula : C₁₁H₉BrO₃
  • Core Structure : Coumarin (chromen-2-one) with bromomethyl and methoxy groups at positions 4 and 6, respectively .
  • Key Differences :
    • The coumarin core is planar and aromatic, enabling fluorescence and biological activity (e.g., anticoagulant properties).
    • Bromomethyl substitution here is less sterically hindered than in the oxane derivative .

Reactivity Comparison

Compound Reactive Site Likely Reactions Reactivity Drivers
2-(Bromomethyl)-6-methoxyoxane Bromomethyl (C-Br) SN2 substitutions, eliminations Steric accessibility of Br site
2-(6-Bromohexyloxy)tetrahydropyran Terminal Br in alkyl chain Nucleophilic substitutions (slower) Chain flexibility, solvent effects
2-Bromo-6-methoxyphenol Aromatic C-Br Electrophilic aromatic substitution Ring activation by methoxy group
2-(Bromomethyl)-6-chloroquinoxaline Bromomethyl (C-Br) Cross-coupling (e.g., Suzuki) Electron-deficient heterocycle

Physical Properties

Compound Molecular Weight (g/mol) Boiling/Melting Point Solubility Profile
This compound 209.08 Not reported Likely soluble in polar aprotic solvents (DMF, DMSO)
2-Bromo-6-methoxyphenol 217.03 ~120–125°C (est.) Soluble in ethanol, acetone
2-(Bromomethyl)-6-chloroquinoxaline 257.51 Not reported Insoluble in water, soluble in dichloromethane

Biological Activity

2-(Bromomethyl)-6-methoxyoxane is a compound that has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a bromomethyl group and a methoxy group attached to an oxane ring. The molecular formula can be represented as C9H11BrO2C_9H_{11}BrO_2. The structure is significant as it influences the compound's interactions with biological targets.

Antitumor Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antitumor properties. For instance, derivatives containing bromine and methoxy groups have shown sub-micromolar cytotoxicity against various human tumor cell lines, including HeLa and MCF7 cells. The mechanism involves the inhibition of microtubule polymerization, targeting tubulin, which is crucial for cell division .

Table 1: Antitumor Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
4-Bromo-2,5-dimethoxyphenylMCF7<0.1Inhibition of tubulin polymerization
N-(5-methoxyphenyl)-4-methoxyHeLa0.63Microtubule disruption
This compoundTBDTBDTBD

The primary mechanism through which this compound exerts its biological effects appears to involve interaction with the microtubule network within cells. This interaction leads to cell cycle arrest at the G2/M phase and subsequent apoptotic cell death, as evidenced by flow cytometry analyses .

Case Studies

A notable study investigated the effects of a series of brominated methoxy compounds on cancer cell lines. The findings demonstrated that compounds with structural similarities to this compound exhibited potent antitumor activity by disrupting microtubule dynamics .

Another research effort utilized untargeted metabolomics to explore the biochemical pathways affected by similar compounds. This approach revealed significant alterations in metabolic profiles upon exposure, suggesting that these compounds may influence various metabolic pathways beyond just direct cytotoxicity .

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